molecular formula C25H21N3O2 B4169251 3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione

3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B4169251
M. Wt: 395.5 g/mol
InChI Key: NZVYQLDWBGVXIQ-UHFFFAOYSA-N
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Description

3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinedione structure

Properties

IUPAC Name

3-benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-23-16-20(15-18-9-3-1-4-10-18)24(30)28(23)25-26-21-13-7-8-14-22(21)27(25)17-19-11-5-2-6-12-19/h1-14,20H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYQLDWBGVXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization: The alkylated benzimidazole undergoes cyclization with succinic anhydride to form the pyrrolidinedione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.

Scientific Research Applications

3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of organic semiconductors or as a component in polymer synthesis.

    Biological Studies: Utilized in studying the interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinedione ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,5-pyrrolidinedione: Lacks the benzimidazole moiety, resulting in different chemical properties and applications.

    1-(1H-benzimidazol-2-yl)-2,5-pyrrolidinedione: Similar structure but without the benzyl group, affecting its reactivity and binding characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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3-Benzyl-1-(1-benzylbenzimidazol-2-yl)pyrrolidine-2,5-dione

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